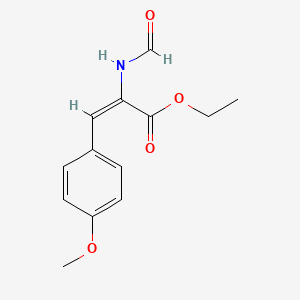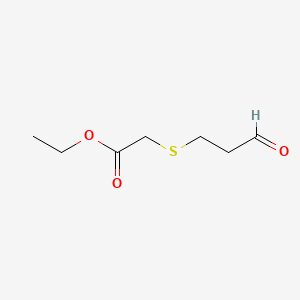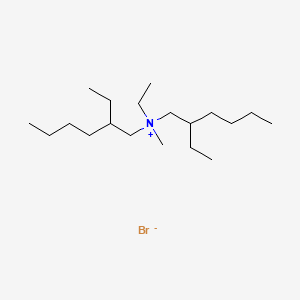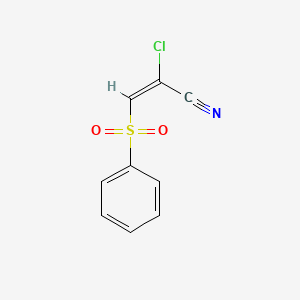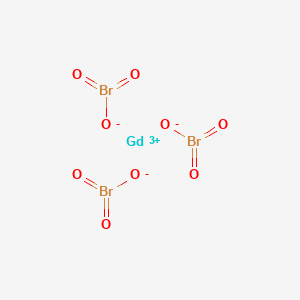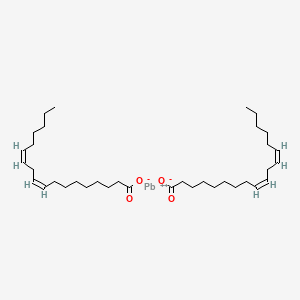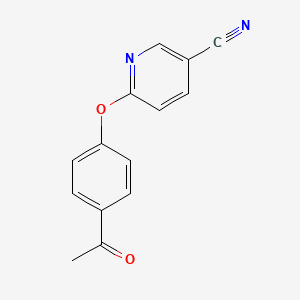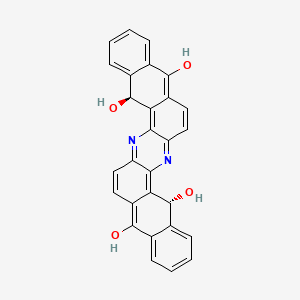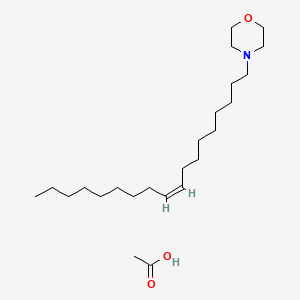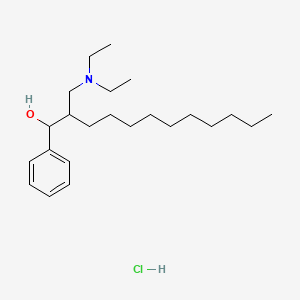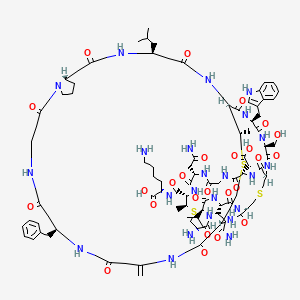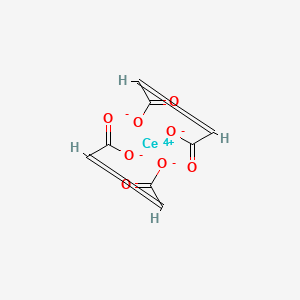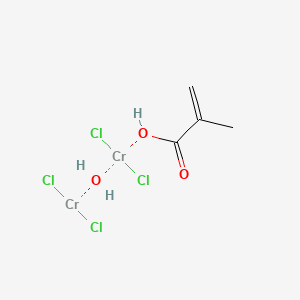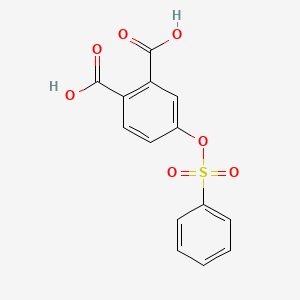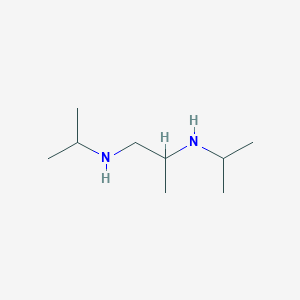
N1,N2-Diisopropyl-1,2-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Diisopropyl-1,2-propanediamine is an organic compound with the molecular formula C9H22N2. It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N1,N2-Diisopropyl-1,2-propanediamine can be synthesized through the reductive amination of isopropanolamine. The reaction involves the use of a catalyst, such as Raney nickel, and an additive like potassium carbonate to improve selectivity. The reaction conditions typically include a temperature range of 80-120°C and a hydrogen pressure of 1-5 MPa. The yield of the product can reach up to 80% under optimized conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction parameters are carefully controlled to ensure high selectivity and minimal by-product formation.
化学反应分析
Types of Reactions
N1,N2-Diisopropyl-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.
科学研究应用
N1,N2-Diisopropyl-1,2-propanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and dyes.
作用机制
The mechanism of action of N1,N2-Diisopropyl-1,2-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Propanediamine: The parent compound without isopropyl groups.
N1-Isopropyl-1,2-propanediamine: A mono-substituted derivative.
N1,N2-Dimethyl-1,2-propanediamine: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness
N1,N2-Diisopropyl-1,2-propanediamine is unique due to its enhanced steric hindrance and lipophilicity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals.
属性
CAS 编号 |
4042-11-9 |
|---|---|
分子式 |
C9H22N2 |
分子量 |
158.28 g/mol |
IUPAC 名称 |
1-N,2-N-di(propan-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)10-6-9(5)11-8(3)4/h7-11H,6H2,1-5H3 |
InChI 键 |
FUJUAXDOMMJSRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(C)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


